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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-terphenyl compounds isolated from

marine-derived fungi, focusing on their chemical diversity, biological activities, and the

methodologies used for their study. The unique and often extreme conditions of the marine

environment foster the production of novel secondary metabolites, and the p-terphenyls are a

prominent class of compounds demonstrating significant therapeutic potential.

Overview of p-Terphenyl Compounds from Marine
Fungi
p-Terphenyls are a class of aromatic compounds characterized by a central benzene ring

substituted with two phenyl groups.[1] Those isolated from marine fungi, particularly from the

genera Aspergillus and Penicillium, exhibit a wide range of structural modifications, including

varying degrees of hydroxylation, methoxylation, and prenylation.[1][2] These structural

variations contribute to their diverse biological activities, which include cytotoxic, antimicrobial,

anti-inflammatory, antiviral, and enzyme inhibitory effects.[3]

Quantitative Bioactivity Data
The following tables summarize the reported quantitative data for the biological activities of

various p-terphenyl compounds isolated from marine fungi.

Table 1: Cytotoxic Activity of p-Terphenyl Compounds
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Compound Fungal Source
Cancer Cell
Line

IC50 (µM) Reference

3,3'-dihydroxy-

terphenyllin

Aspergillus

candidus

Hela, Eca-109,

Bel-7402, PANC-

1

5.5 - 9.4 [4][5]

4''-deoxy-

terphenyllin

Aspergillus

candidus

Hela, Eca-109,

Bel-7402, PANC-

1

5.5 - 9.4 [4][5]

Asperterphenyllin

G

Aspergillus

candidus LDJ-5
Nine cell lines 0.4 - 1.7 [6][7]

4''-

deoxyterprenin

Aspergillus

candidus HM5-4

K562, BEL-7402,

SGC-7901,

A549, HeLa

3.32 - 60.36 [8]

3''-

hydroxyterphenyl

lin

Aspergillus

candidus HM5-4

K562, BEL-7402,

SGC-7901,

A549, HeLa

3.32 - 60.36 [8]

Table 2: Antimicrobial and Antiviral Activity of p-Terphenyl Compounds
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Compound
Fungal
Source

Target
Organism/V
irus

MIC (µg/mL) IC50 (µM) Reference

Asperterphen

yllin C

Aspergillus

candidus

LDJ-5

Proteus

species
19 [6][7]

Asperterphen

yllin A

Aspergillus

candidus

LDJ-5

Influenza A

virus (H1N1)
53 [6][7]

Peniterphenyl

s A-C

Penicillium

sp. SCSIO

41030

HSV-1/2
1.4 - 9.3

(EC50)
[9]

Nocarterphen

yl A

Nocardiopsis

sp.

Staphylococc

us aureus
21.6 [3]

Nocarterphen

yl C

Nocardiopsis

sp.

Staphylococc

us aureus
23.6 [3]

Asperterphen

ylcin A

Aspergillus

candidus

HM5-4

Neoscytalidiu

m dimidiatum

31.67 ± 2.36

mm inhibition

zone

[10]

Table 3: Enzyme Inhibitory Activity of p-Terphenyl Compounds
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Compound Fungal Source Target Enzyme IC50 (µM) Reference

Asperterphenyllin

A

Aspergillus

candidus LDJ-5

Protein Tyrosine

Phosphatase 1B

(PTP1B)

21 [6][7]

Asperterphenylci

n B

Aspergillus

candidus HM5-4
α-glucosidase 1.26 ± 0.19 [8]

Terphenyllin
Aspergillus

candidus HM5-4
α-glucosidase 2.16 ± 0.44 [8]

3''-

hydroxyterphenyl

lin

Aspergillus

candidus HM5-4
α-glucosidase 13.22 ± 0.55 [8]

Sanshamycin C
Aspergillus sp.

ITBBc1

Phosphodiestera

se 4D (PDE4D)
5.543 [2]

Talaroterphenyls

A-D

Talaromyces sp.

SCSIO 41412

Phosphodiestera

se 4 (PDE4)
0.40 - 16 [11]

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of

p-terphenyl compounds from marine fungi.

Fungal Culture and Fermentation
Strain Isolation and Maintenance: Marine fungi are isolated from various sources such as

sediments, sponges, and mangrove roots.[9] The fungal strains are typically identified based

on morphological characteristics and molecular methods (e.g., ITS rRNA gene sequencing).

Pure cultures are maintained on a suitable solid medium, such as Potato Dextrose Agar

(PDA), at an appropriate temperature (e.g., 28°C).

Fermentation: For the production of secondary metabolites, the fungus is cultured in a

suitable liquid or solid-state medium. A common solid-state medium is rice medium.
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Solid-State Fermentation: A specific amount of rice (e.g., 100 g) and artificial sea salt in

distilled water (e.g., 100 mL) are added to Erlenmeyer flasks. The flasks are autoclaved,

cooled, and then inoculated with the fungal strain. The culture is incubated under static

conditions at a controlled temperature (e.g., 28°C) for a specific period (e.g., 30 days).[12]

Extraction and Isolation of p-Terphenyls
Extraction: The fermented culture is extracted exhaustively with an organic solvent, typically

ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a

crude extract.[12]

Fractionation and Purification: The crude extract is subjected to a series of chromatographic

techniques to isolate the pure compounds.

Silica Gel Column Chromatography: The crude extract is fractionated on a silica gel

column using a gradient of solvents with increasing polarity (e.g., petroleum ether/ethyl

acetate or chloroform/methanol).[13]

Sephadex LH-20 Column Chromatography: Fractions are further purified on a Sephadex

LH-20 column, often using methanol or a chloroform/methanol mixture as the mobile

phase, to separate compounds based on their size.[13]

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved

using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g.,

methanol/water or acetonitrile/water).[12]

Structure Elucidation
The chemical structures of the isolated p-terphenyls are determined using a combination of

spectroscopic methods:

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR

spectra are recorded to establish the carbon skeleton and the placement of substituents.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is

used to determine the molecular formula of the compound.
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Biological Assays
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, K562) are maintained in a suitable

culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)

and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[11][14]

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³

cells/well) and allowed to adhere overnight.[14]

Compound Treatment: The cells are treated with various concentrations of the test

compounds (typically dissolved in DMSO and diluted with culture medium) for a specific

duration (e.g., 48 or 72 hours).[11]

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4

hours.[11]

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The cell viability is calculated, and the IC50 value is

determined.[11]

Inoculum Preparation: A suspension of the target microorganism (bacteria or fungi) is

prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

and adjusted to a specific concentration (e.g., 10⁵ CFU/mL).[1][10]

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

Inoculation: The microbial suspension is added to each well.

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria,

28°C for fungi) for a specific period (e.g., 24-48 hours).

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest

concentration of the compound that completely inhibits the visible growth of the
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microorganism.[1][10]

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing the

test compound at various concentrations, α-glucosidase enzyme solution, and a phosphate

buffer (pH 6.8).[15][16]

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 10 minutes).

Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-

glucopyranoside (pNPG).[15][16]

Incubation: The plate is incubated at 37°C for a specific time (e.g., 20 minutes).

Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.

Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at

405 nm. The percentage of inhibition is calculated, and the IC50 value is determined.

Acarbose is commonly used as a positive control.[15][16]

Reaction Setup: In a 96-well plate, the test compound is mixed with a buffer solution (e.g.,

Tris-HCl, pH 7.5, containing EDTA and DTT) and the PTP1B enzyme.[3][4]

Pre-incubation: The mixture is incubated at 37°C for a defined period (e.g., 10 minutes).

Substrate Addition: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl

phosphate (pNPP).[3][4]

Absorbance Monitoring: The dephosphorylation of pNPP to p-nitrophenol is monitored by

measuring the increase in absorbance at 405 nm over time.[4]

IC50 Determination: The inhibitory activity is expressed as the concentration of the

compound required to inhibit 50% of the PTP1B activity (IC50). Sodium orthovanadate is

often used as a positive control.[4]

Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and

grown to confluence.[17][18]

Virus Infection: The cell monolayer is infected with a specific titer of influenza A (H1N1) virus.
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Compound Treatment: After a short adsorption period, the virus-containing medium is

removed, and the cells are incubated with fresh medium containing serial dilutions of the test

compound.

Incubation: The plates are incubated for a period sufficient to observe a cytopathic effect

(CPE) in the virus-infected control wells (e.g., 48-72 hours).

CPE Assessment: The CPE is observed microscopically, and cell viability can be quantified

using a cell viability assay (e.g., MTT or neutral red uptake). The concentration of the

compound that inhibits the virus-induced CPE by 50% (EC50) is determined.[17]

Assay Principle: The assay measures the hydrolysis of cAMP by PDE4D. This can be done

using various methods, including fluorescence polarization or luciferase reporter assays.[19]

[20]

Fluorescence Polarization Assay:

A fluorescein-labeled cAMP substrate is used. In its cyclic form, it is a small molecule with

low fluorescence polarization.

PDE4D hydrolyzes the cAMP-FAM, and the resulting linear phosphate group binds to a

specific phosphate-binding agent, forming a large complex with high fluorescence

polarization.

In the presence of a PDE4D inhibitor, the hydrolysis of cAMP-FAM is reduced, resulting in

a lower fluorescence polarization signal.[21]

Cell-Based Luciferase Reporter Assay:

Cells are co-transfected with a CRE-luciferase reporter vector and a PDE4D expression

vector.

Intracellular cAMP levels are elevated using an activator like forskolin, which induces

luciferase expression.

PDE4D reduces cAMP levels, thus decreasing luciferase expression.
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A PDE4D inhibitor will restore cAMP levels, leading to an increase in luciferase activity,

which is measured as luminescence.[20][22]

Visualizations
Experimental Workflow
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Caption: Experimental workflow for the discovery of bioactive p-terphenyls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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